(2S)-2-氨基-2-乙基辛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

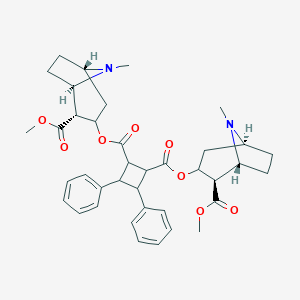

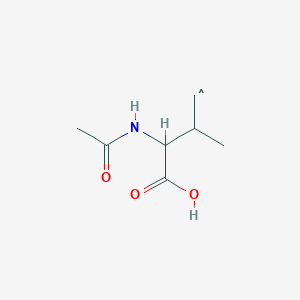

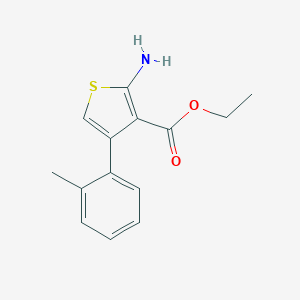

"(2S)-2-Amino-2-ethyloctanoic acid" is a specific stereoisomer of an amino acid, characterized by its unique structural configuration. This compound is of interest in the field of biochemistry and organic chemistry due to its unique properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves complex processes. For example, Ejidike and Ajibade (2015) explored the synthesis of metal(II) complexes with a specific ligand, demonstrating the intricacies involved in synthesizing complex organic compounds (Ejidike & Ajibade, 2015).

Molecular Structure Analysis

The molecular structure of amino acids, including isomers like "(2S)-2-Amino-2-ethyloctanoic acid", is crucial in determining their chemical properties and reactivity. Studies like those conducted by Hoffman et al. (1982) on similar compounds provide insights into the stereospecific conversion of amino acids, highlighting the importance of molecular structure in biochemical processes (Hoffman et al., 1982).

Chemical Reactions and Properties

The reactivity and interaction of amino acids with other compounds are key areas of study. For instance, research by Shimohigashi et al. (1976) on the preparation of specific amino acids in AM-toxins sheds light on the chemical reactions and properties of these molecules (Shimohigashi et al., 1976).

Physical Properties Analysis

Understanding the physical properties of amino acids, such as solubility, melting point, and crystalline structure, is crucial for their application in various fields. Research like that by Curland et al. (2018) on the crystal structure of amino acid polymorphs provides valuable insights into these aspects (Curland et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and functional group behavior, are essential for understanding how amino acids like "(2S)-2-Amino-2-ethyloctanoic acid" behave in various environments. Research like that conducted by Lee et al. (2001) on the enantioseparation of chiral amino acids provides insights into these chemical properties (Lee et al., 2001).

科学研究应用

氨基酸在植物中的生化意义:研究强调了某些氨基酸在植物生物学中作为生化前体的作用,强调了它们除了作为其他分子的前体之外被低估的重要性。例如,1-氨基环丙烷-1-羧酸 (ACC) 在植物生物学中发挥多种作用,包括应激反应和生长调节,展示了氨基酸在生物系统中可以发挥的多方面作用 (B. V. D. Poel & D. Straeten, 2014)。

氨基酸在环境和毒理学研究中的作用:对乙基汞和 2,4-D 等除草剂等化合物进行的研究揭示了了解化学化合物的环境和毒理学影响的重要性。虽然与 (2S)-2-氨基-2-乙基辛酸没有直接关系,但这些研究突出了与任何化合物相关的化学安全性和环境影响评估的更广泛背景 (J. Kern 等,2019)。

在肽研究中的应用:自旋标记氨基酸 TOAC 已用于肽研究,证明了氨基酸在研究肽结构和功能中的重要性。这突出了特定氨基酸如何在生化和生物物理研究中发挥作用,为肽动力学和相互作用提供见解 (S. Schreier 等,2012)。

聚(氨基酸)的生物医学应用:基于聚(氨基酸)的高度支化聚合物的开发用于生物医学应用,说明了氨基酸在治疗背景中的巨大潜力,包括药物和基因递送系统。这强调了氨基酸基材料在医学应用中的多功能性和生物相容性 (Marisa Thompson & C. Scholz, 2021)。

安全和危害

作用机制

Target of Action

It’s worth noting that similar compounds have been found to interact with enzymes such asserine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for DNA synthesis and repair, amino acid metabolism, and other vital cellular processes .

Mode of Action

This could lead to alterations in the metabolic pathways that the enzyme is involved in .

Biochemical Pathways

If we consider its potential interaction with serine hydroxymethyl transferase, it could influence the one-carbon metabolic pathway . This pathway is involved in various critical cellular processes, including DNA synthesis and repair, amino acid metabolism, and methylation reactions .

Pharmacokinetics

The pharmacokinetic properties of (2S)-2-Amino-2-ethyloctanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Therefore, it’s challenging to outline its impact on bioavailability. It’s important to note that the pharmacokinetics of a compound significantly influence its efficacy and safety profile .

Result of Action

Given its potential interaction with serine hydroxymethyl transferase, it could influence various cellular processes, including dna synthesis and repair, amino acid metabolism, and methylation reactions .

Action Environment

The action, efficacy, and stability of (2S)-2-Amino-2-ethyloctanoic acid could be influenced by various environmental factors. For instance, pH levels could impact the compound’s stability and interaction with its target. Acidophilic microorganisms thrive in highly acidic environments (pH 3 or below) and are known to survive in high concentrations of metals . Therefore, the environmental pH and presence of metals could potentially influence the action of (2S)-2-Amino-2-ethyloctanoic acid.

属性

IUPAC Name |

(2S)-2-amino-2-ethyloctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@](CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553278 |

Source

|

| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-2-ethyloctanoic acid | |

CAS RN |

114781-19-0 |

Source

|

| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)

![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)